2-Cyano-4,5-dimethylthiazole

Description

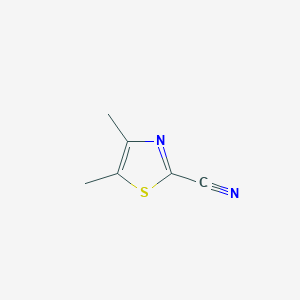

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-4-5(2)9-6(3-7)8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCVWNPIDGVSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the thiazole nucleus stands as a privileged scaffold, integral to the structure of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutics. This guide focuses on a specific, yet significant, derivative: 2-Cyano-4,5-dimethylthiazole. The introduction of a cyano group at the 2-position, coupled with methyl substitutions at the 4 and 5-positions, imparts distinct physicochemical characteristics that are critical for its synthetic utility and potential as a building block in drug design. This document serves as a comprehensive technical resource, elucidating the core physicochemical properties of this compound, providing field-proven experimental methodologies, and offering insights into its broader relevance in pharmaceutical research.

Section 1: Core Molecular Attributes and Physicochemical Profile

This compound is a solid organic compound characterized by the presence of a five-membered thiazole ring, a nitrile functional group, and two methyl substituents. These structural features collectively define its chemical behavior and physical properties.

Structural and General Data

A foundational understanding of this compound begins with its basic molecular and identification details.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethylthiazole-2-carbonitrile | N/A |

| CAS Number | 1378802-88-0 | [ChemExpress][1] |

| Molecular Formula | C₆H₆N₂S | [ChemExpress][1] |

| Molecular Weight | 138.19 g/mol | [ChemExpress][1] |

| Appearance | Solid (predicted) | General knowledge |

Table 1: General and structural data for this compound.

Predicted Physicochemical Properties

| Property | Predicted/Estimated Value | Notes and Rationale |

| Melting Point | Not available | Expected to be a solid at room temperature based on its molecular weight and the properties of similar substituted thiazoles. |

| Boiling Point | Not available | Likely to be significantly higher than related non-cyanated analogs due to increased polarity. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF. | The polar cyano group may impart some water solubility, but the overall heterocyclic structure suggests better solubility in organic solvents[2]. |

| pKa | ~1-2 (for the thiazolium proton) | The thiazole ring is weakly basic. The electron-withdrawing cyano group is expected to decrease the basicity compared to unsubstituted thiazole. |

| LogP | Not available | The presence of the polar cyano group will influence the lipophilicity. |

Table 2: Predicted physicochemical properties of this compound.

Section 2: Synthesis and Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound are paramount. This section outlines a plausible synthetic approach and the expected spectroscopic fingerprints that define its molecular structure.

Synthetic Pathway: A Conceptual Approach

The synthesis of 2-cyanothiazole derivatives can be achieved through various established methods. A common and effective strategy involves the Hantzsch thiazole synthesis or modifications thereof. A potential route to this compound could involve the reaction of a suitable α-haloketone with a thioamide bearing the cyano group.

Alternatively, the introduction of the cyano group can be accomplished via a Sandmeyer-type reaction on a 2-aminothiazole precursor or through the dehydration of a corresponding amide or oxime. A recent approach highlights the synthesis of 2-cyanothiazole from cyanogen gas and a dithiane derivative, offering a direct and cost-effective route[3].

Spectroscopic Profile: The Molecular Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the anticipated spectral characteristics based on the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should be observed for the two non-equivalent methyl groups at positions 4 and 5 of the thiazole ring. The chemical shifts of these protons would likely fall in the range of δ 2.0-2.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing nature of the cyano group.

-

¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Key expected signals include:

-

Two signals for the methyl carbons, likely in the range of δ 10-20 ppm.

-

A signal for the cyano carbon (C≡N), typically appearing in the range of δ 110-125 ppm.

-

Signals for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, attached to the cyano group, is expected to be significantly downfield. The C4 and C5 carbons will also have distinct chemical shifts.

-

The IR spectrum is crucial for identifying the key functional groups. The most prominent and diagnostic absorption band will be that of the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. Other characteristic absorptions will include C-H stretching and bending vibrations for the methyl groups, and skeletal vibrations of the thiazole ring.

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or methyl radicals, providing further structural confirmation.

Section 3: Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of data, standardized and validated experimental protocols are essential. This section details the methodologies for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity.

-

Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-20 °C/min for a preliminary determination, then repeat with a fresh sample, heating at a slower rate of 1-2 °C/min near the expected melting point to obtain an accurate range.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.

-

Solubility Assessment

Understanding the solubility profile is critical for formulation and in vitro assay development.

-

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

-

Spectroscopic Analysis Protocols

-

NMR Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required.

-

Ensure the sample is fully dissolved and free of any particulate matter.

-

Acquire the spectra on a calibrated NMR spectrometer.

-

-

FTIR Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

-

Mass Spectrometry Sample Preparation:

-

For EI-MS, a direct insertion probe can be used for solid samples.

-

Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS).

-

Section 4: Relevance in Drug Development and Safety Considerations

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs. The introduction of a cyano group can modulate the electronic properties of the thiazole ring, potentially enhancing its binding affinity to biological targets. Cyanothiazole derivatives have been investigated for a range of therapeutic applications, including as anticancer agents[4]. The methyl groups at the 4 and 5-positions can also influence the compound's metabolic stability and steric interactions with target proteins.

Potential Applications

-

Kinase Inhibitors: The thiazole scaffold is a common feature in many kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, which can be crucial for binding to the hinge region of kinases.

-

Anticancer Agents: As demonstrated in the literature for related cyanophenyl-substituted thiazoles, this class of compounds shows promise in cancer therapy[4].

-

Building Block for Library Synthesis: this compound can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling cyanated heterocyclic compounds and related thiazole derivatives should be followed.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[3][5][6].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat[5][6].

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water[6].

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration[6].

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

-

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases[3].

It is imperative to consult the supplier-specific SDS upon acquisition of this compound for detailed and up-to-date safety information.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its distinct physicochemical properties, stemming from the interplay of the thiazole ring, the cyano group, and the methyl substituents, make it a valuable building block for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its core attributes, methodologies for its characterization, and its potential applications and safety considerations. As research in this area progresses, a deeper understanding of the experimental properties of this compound will undoubtedly facilitate its broader application in the development of next-generation therapeutics.

References

- Sigma-Aldrich. (2024).

- Advanced Biotech. (2025). Safety Data Sheet for 2,4-Dimethyl-5-Acetyl Thiazole.

- Fisher Scientific. (2025).

- Fisher Scientific. (2024). Safety Data Sheet for 2-Isobutyl-4,5-dimethylthiazole.

- Mehmood, H., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances.

- ChemExpress. (n.d.). This compound.

- Ayati, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry.

- Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylicacid ethyl ester.

- Lesyk, R., et al. (2020). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Current issues in pharmacy and medicine: science and practice.

- PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, 2-methylpropyl ester.

- PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester.

- Ganellin, C. R., et al. (1979).

- Cayman Chemical. (n.d.).

- MDPI. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.

- Organic Syntheses. (n.d.). 2,4-Dimethylthiazole.

- Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.

- PubChem. (n.d.). 2,4-Dimethylthiazole.

- Fragrance University. (n.d.). dimethyl thiazole.

- The Good Scents Company. (n.d.). 2,4-dimethyl thiazole.

- Cayman Chemical. (n.d.).

- Pharmaffiliates. (n.d.). Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

- PubChem. (n.d.). 2-Amino-3-cyano-4,5-dimethylpyrrole.

- SciSpace. (n.d.). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles.

- SCIRP. (n.d.).

- ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues.

- ResearchGate. (n.d.).

- BenchChem. (n.d.).

- MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

- Connect Journals. (n.d.). Synthesis, Spectral, and Computational Studies of 2-Cyano-3-(1,3-diphenyl-1H- pyrazol-4-yl)acrylamide.

- Mianke Chemical Mall. (n.d.). This compound.

- ResearchGate. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.

- ResearchGate. (n.d.).

- Society of Toxicology. (n.d.). The Toxicologist.

- Organic Chemistry Data. (n.d.).

- ResearchGate. (n.d.). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)

- PubChem. (n.d.). 4-Cyano-3-methyl-1,2-thiazole-5-carboxylic acid.

- Google Patents. (n.d.). Synthesis of 4-cyanothiazoles.

- SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange.

- Chair of Analytical Chemistry. (2025).

- Organic Chemistry D

Sources

- 1. chemexpress.cn [chemexpress.cn]

- 2. fishersci.com [fishersci.com]

- 3. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester | C20H24N2O3S | CID 102154657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)p… [cymitquimica.com]

- 5. fishersci.es [fishersci.es]

- 6. prod.adv-bio.com [prod.adv-bio.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyano-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Cyano-4,5-dimethylthiazole, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The document moves beyond a simple recitation of procedural steps to offer insights into the underlying chemical principles, ensuring a robust understanding for researchers engaged in the synthesis of novel thiazole derivatives.

I. Strategic Approach to the Synthesis of the Thiazole Core

The construction of the this compound molecule is most effectively achieved through the renowned Hantzsch thiazole synthesis.[1][2] This classical yet highly versatile method involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, the logical precursors are 3-bromo-2-butanone and cyanothioacetamide.

The selection of these starting materials is predicated on their commercial availability and the directness of the synthetic route they afford. 3-Bromo-2-butanone provides the C4, C5, and the two methyl substituents of the thiazole ring, while cyanothioacetamide furnishes the sulfur atom, the nitrogen atom, and the C2-carbon bearing the crucial cyano group.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound via Hantzsch synthesis.

II. Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust, self-validating procedure for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction.

A. Preparation of Starting Materials

-

3-Bromo-2-butanone: This α-bromoketone can be synthesized by the bromination of 2-butanone in a suitable solvent like methanol.[3][4] Careful control of the reaction temperature is crucial to favor the formation of the desired 3-bromo isomer over other brominated byproducts.[3]

-

Cyanothioacetamide: This thioamide can be prepared from cyanoacetamide, which is commercially available. The conversion of the amide to the thioamide is typically achieved using a thionating agent such as phosphorus pentasulfide or Lawesson's reagent in an anhydrous solvent like dioxane or toluene.[1][5]

B. Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 3-bromo-2-butanone and cyanothioacetamide.

-

Solvent Selection: A polar protic solvent such as ethanol is recommended to facilitate the dissolution of the reactants and to mediate the proton transfer steps in the reaction mechanism.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

III. Comprehensive Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The expected data from these analyses are presented below.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.[1][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| C2-CN | - | ~115 | The cyano carbon is significantly deshielded and appears in the characteristic region for nitriles.[7] |

| C4-CH₃ | ~2.4 | ~15 | The methyl protons are in an aliphatic environment, attached to an sp²-hybridized carbon of the thiazole ring.[1] |

| C5-CH₃ | ~2.3 | ~12 | Similar to the C4-methyl group, but with slight variation due to the different electronic environment.[1] |

| C2 | - | ~150 | The C2 carbon is attached to the electronegative nitrogen and the cyano group, leading to a downfield shift.[7] |

| C4 | - | ~148 | The C4 carbon is part of the thiazole ring and is substituted with a methyl group. |

| C5 | - | ~128 | The C5 carbon is also part of the thiazole ring and is substituted with a methyl group. |

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2][8]

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| C≡N (Nitrile) | ~2230 | The stretching vibration of the carbon-nitrogen triple bond in the cyano group gives a sharp and intense absorption in this region.[8] |

| C=N (Thiazole ring) | ~1600 | The stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[9] |

| C=C (Thiazole ring) | ~1550 | The stretching vibration of the carbon-carbon double bond within the thiazole ring. |

| C-H (Methyl) | ~2950-2850 | The stretching vibrations of the carbon-hydrogen bonds in the methyl groups.[10] |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11][12]

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value | Rationale |

| Molecular Ion (M⁺) | m/z = 138 | The molecular weight of C₆H₆N₂S. |

| Key Fragments | m/z = 123, 97, 69 | Fragmentation is expected to occur via the loss of a methyl group (M-15), followed by further fragmentation of the thiazole ring.[11] |

Diagram of the Characterization Workflow

Caption: Workflow for the purification and characterization of this compound.

IV. Conclusion and Future Perspectives

This guide has detailed a reliable and well-grounded approach to the synthesis and characterization of this compound. The Hantzsch thiazole synthesis provides a direct and efficient route to this valuable heterocyclic building block. The provided characterization data, while predictive, is based on established spectroscopic principles and data from analogous structures, offering a solid benchmark for researchers in the field.

The availability of a robust synthetic and characterization framework for this compound will undoubtedly facilitate its exploration in drug discovery programs. Further investigations could focus on the derivatization of the cyano group or the methyl substituents to generate a library of novel compounds for biological screening.

V. References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

de Souza, M. V. N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]

-

Teva Pharmaceutical Industries Ltd. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.

-

Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474. [Link]

-

Bou-Salah, G., Hamil, A. S., & Al-Zahrani, F. A. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(2), 456. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthetic applications of benzothiazole containing cyanoacetyl group. Journal of the Chinese Chemical Society, 48(6A), 1071-1076. [Link]

-

Teijin Pharma Limited. (2011). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid. CN102079731A.

-

Pautler, C. S., & Joshi, A. (2023). Cyanothiazole Copper(I) Complexes: Uncharted Materials with Exceptional Optical and Conductive Properties. arXiv preprint arXiv:2308.08013. [Link]

-

Al-Adiwish, W. M., & Al-Hussain, S. A. (2010). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 15(3), 1647–1655. [Link]

-

American Cyanamid Company. (1982). 2-Amino-5-cyanothiazoles and their preparation. US4324899A.

-

Gaonkar, A. V., & Kirtany, J. K. (1987). A Note on the Vilsmeier-Haack Formylation of 2-Amino-4-methylthiazole. Organic Preparations and Procedures International, 19(1), 74-76. [Link]

-

Organic Syntheses. (1977). 1-bromo-3-methyl-2-butanone. Organic Syntheses, 57, 12. [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Teijin Limited. (1994). Cyano compound and its production. JPH06345724A.

-

Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Fadda, A. A., El-Mekabaty, A., & El-Attar, M. S. (2015). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives. Journal of the Serbian Chemical Society, 80(10), 1221-1231. [Link]

-

Shaker, Y. M. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(ii), 227-239. [Link]

-

Würfel, H., & Egold, H. (2017). Syntheses of Substituted 2-Cyano-Benzothiazoles. Organic Syntheses, 94, 310-323. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Hreczycho, G., & Hreczycho, W. (2020). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2020(3), M1152. [Link]

-

Würfel, H., & Egold, H. (2018). Syntheses of Substituted 2-Cyano-Benzothiazoles. Organic Syntheses, 95, 177-191. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. [Link]

-

Chemistry Steps. (n.d.). C13 NMR List of Chemical Shifts. [Link]

-

Nippon Chemiphar Co., Ltd. (2018). Miniaturized crystals of 2- [3-cyano-4- (2-methylpropoxy) phenyl] -4-methylthiazole-5-carboxylic acid, finely divided products thereof, and solid preparations containing these. JP6408642B2.

-

MySkinRecipes. (n.d.). 3-BROMO-2-BUTANONE. [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

Goreshnik, E., & Glinyanaya, N. (2017). 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1835–1839. [Link]

-

ResearchGate. (n.d.). Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. [Link]

-

LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

SpectraBase. (n.d.). 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Kočevar, M., & Polanc, S. (2006). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 11(11), 894–903. [Link]

-

Zhang, J., Brodbelt, J. S., & Li, J. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(24), 5896. [Link]

-

Navarrete-Vázquez, G., Moreno-Díaz, H., & Estrada-Soto, S. (2012). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 17(12), 14358–14371. [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-BROMO-2-BUTANONE | 814-75-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. JPH06345724A - Cyano compound and its production - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Cyano-4,5-dimethylthiazole: Synthesis, Characterization, and Applications

Introduction: The Privileged Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The functionalization of this core, particularly with reactive moieties like the cyano group, unlocks a vast chemical space for the development of novel therapeutic agents.[6] This guide provides a comprehensive technical overview of a specific, valuable derivative: 2-Cyano-4,5-dimethylthiazole. We will delve into its molecular identity, a robust and logical synthetic pathway, detailed spectroscopic characterization, and its potential as a versatile building block in drug development programs.

Chemical Identity and Molecular Structure

While this compound is a specific and synthetically accessible molecule, it is not broadly listed with a dedicated CAS number in major public chemical databases, suggesting its status as a specialized research chemical. Its identity is therefore defined by its molecular structure and properties.

-

Systematic Name: 4,5-dimethylthiazole-2-carbonitrile

-

Molecular Formula: C₆H₆N₂S

-

Molecular Weight: 138.19 g/mol

-

Structure:

(Note: An actual image would be embedded here in a real whitepaper)

The structure features the aromatic 4,5-dimethylthiazole ring, which provides a stable, electron-rich core. The key functional group is the nitrile (cyano group) at the C2 position. This group is a powerful electron-withdrawing group and serves as a versatile chemical handle for further molecular elaboration.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available precursors. This pathway leverages two cornerstone reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis and the Sandmeyer reaction.

Workflow of the Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Part A: Hantzsch Synthesis of 2-Amino-4,5-dimethylthiazole

The Hantzsch synthesis is a classic and reliable method for forming a thiazole ring.[7][8][9][10] It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and ethanol to form a slurry.

-

Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 eq) to the slurry. The reaction is often exothermic, and the thiourea will gradually dissolve.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the free amine.

-

Purification: Filter the resulting solid, wash with cold water, and dry. The crude 2-amino-4,5-dimethylthiazole can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon, and a final dehydration step yields the stable aromatic thiazole ring.[10]

Part B: Sandmeyer Reaction for this compound

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[7][11][12][13]

Detailed Experimental Protocol:

-

Diazotization:

-

Suspend 2-amino-4,5-dimethylthiazole (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq) in a flask cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Trustworthiness and Self-Validation: The progress of each step must be rigorously monitored by TLC. The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the following section.

Spectroscopic Characterization

Confirming the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[14]

| Technique | Expected Observations and Rationale |

| ¹H NMR | Two sharp singlet peaks are expected in the aliphatic region. • δ ≈ 2.3-2.5 ppm (s, 3H): Attributable to the methyl protons at the C4 position. • δ ≈ 2.2-2.4 ppm (s, 3H): Attributable to the methyl protons at the C5 position. The exact chemical shifts may vary slightly depending on the solvent. |

| ¹³C NMR | Several distinct signals are predicted, confirming the carbon skeleton.[15][16] • δ ≈ 150-160 ppm: Quaternary carbon C2, significantly deshielded by the nitrogen atom and the attached cyano group. • δ ≈ 145-155 ppm: Quaternary carbon C4. • δ ≈ 125-135 ppm: Quaternary carbon C5. • δ ≈ 110-120 ppm: Nitrile carbon (C≡N). • δ ≈ 10-15 ppm: Two signals for the methyl carbons. |

| Infrared (IR) Spectroscopy | A key diagnostic peak confirms the presence of the nitrile group.[14] • ~2230 cm⁻¹ (strong, sharp): Characteristic C≡N stretching vibration. This is a definitive indicator of the cyano group. • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. • Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular formula C₆H₆N₂S. |

Reactivity and Application in Drug Development

This compound is a valuable intermediate due to the versatile reactivity of its cyano group and the established biological importance of the thiazole scaffold.

Key Reaction Pathways:

Caption: Key transformations of the 2-cyano group for synthetic diversification.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding primary amide and subsequently to the carboxylic acid (4,5-dimethylthiazole-2-carboxylic acid).[17] These functional groups are common in drug molecules for improving solubility and forming hydrogen bonds.

-

Reduction: The cyano group can be reduced to a primary amine (2-(aminomethyl)-4,5-dimethylthiazole) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is crucial for many drug-receptor interactions.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon, which upon hydrolysis, yields ketones. This allows for the construction of more complex carbon skeletons.

Role in Medicinal Chemistry: The 2-aminothiazole core, from which this compound is derived, is present in numerous FDA-approved drugs.[7][18] Therefore, this compound serves as an excellent starting point for creating libraries of novel compounds for high-throughput screening. The dimethyl substitution pattern can influence the molecule's lipophilicity and metabolic stability, while the versatile cyano handle allows for the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it based on the known hazards of related compounds like organic nitriles and thiazoles.

-

Potential Hazards: Assumed to be toxic if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory system. Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames. Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound represents a highly valuable, though specialized, building block for chemical synthesis and drug discovery. Its logical and accessible synthetic route, based on the foundational Hantzsch and Sandmeyer reactions, makes it readily available for research purposes. The true power of this molecule lies in the synthetic versatility of its 2-cyano group, which acts as a gateway to a multitude of other functional groups. For researchers and drug development professionals, this compound offers a strategic entry point for creating novel derivatives based on the pharmacologically significant thiazole scaffold, enabling the systematic exploration of new chemical entities with therapeutic potential.

References

- BenchChem. (2025). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. Benchchem.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.

- Verma, R., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.

- Arshad, M. F., et al. (2024). Application and synthesis of thiazole ring in clinically approved drugs.

- Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.

- Azam, F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

- OUCI. (n.d.).

- Watts, P., et al. (2005).

- Mehmood, H., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances.

- Sloop, J. C. (2000). Learning from the Hantzsch synthesis.

- Khan Academy. (2019). Synthesis of Thiazoles. YouTube.

- de Souza, J., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. Benchchem.

- Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.

- Ziady, C., et al. (2010). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. Magnetic Resonance in Chemistry.

- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Google Patents. (2011). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Guidechem. (n.d.). 5-CYANO-4-METHYL-1,2,3-THIADIAZOLE 175136-68-2 wiki.

- PubChem. (n.d.). 4,5-Dimethylthiazole.

- Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (1982).

- Khalifa, M. E. (2016).

- ChemicalBook. (n.d.). 1452-16-0(2-Cyanothiazole) Product Description.

- The Royal Society of Chemistry. (n.d.). 13C nmr spectroscopy examples.

- The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds.

- Synchem. (n.d.). 4,5-Dimethylthiazole-2-carboxylic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry [ouci.dntb.gov.ua]

- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03226K [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 17. synchem.de [synchem.de]

- 18. researchgate.net [researchgate.net]

solubility and stability of 2-Cyano-4,5-dimethylthiazole in common solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Cyano-4,5-dimethylthiazole

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest to researchers and drug development professionals. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes information from structurally related thiazole and cyano-containing compounds to establish a robust predictive profile. It covers theoretical and practical aspects of its solubility in common laboratory solvents and details its stability under various stress conditions as outlined in forced degradation studies. This guide includes detailed, field-proven experimental protocols for determining solubility and assessing stability, supported by workflow diagrams and references to authoritative guidelines. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively work with this compound in a research and development setting.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds, which are five-membered rings containing both sulfur and nitrogen atoms. The thiazole ring is a significant scaffold in medicinal chemistry and is a core component of numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-neoplastic agent Dasatinib[1][2]. The presence of a cyano (-C≡N) group and two methyl (-CH3) groups on the thiazole ring of the title compound imparts specific chemical characteristics that influence its reactivity, solubility, and stability. The electron-withdrawing nature of the cyano group can affect the electron density of the thiazole ring, while the methyl groups add lipophilicity. Understanding these properties is critical for its application in drug discovery, agrochemical synthesis, and materials science, where precise control over formulation and shelf-life is paramount[3][4].

Physicochemical Properties

A summary of the core physicochemical properties of this compound, derived from its structure and comparison with similar molecules like 2,4-dimethylthiazole, is presented below[3][5].

| Property | Value (Estimated) | Source/Rationale |

| Molecular Formula | C₆H₆N₂S | Based on chemical structure |

| Molecular Weight | 138.19 g/mol | Calculated from atomic weights |

| Appearance | Colorless to light yellow liquid or solid | Inferred from similar thiazole derivatives[3] |

| Boiling Point | >150 °C | Higher than 2,4-dimethylthiazole (146 °C) due to increased polarity from the cyano group[3] |

| pKa | ~1.5 - 2.5 | Thiazole nitrogen is weakly basic |

Solubility Profile

The solubility of an active compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. The solubility of this compound is dictated by its molecular structure, which possesses both polar (cyano group, thiazole nitrogen) and non-polar (dimethyl groups, thiazole ring) features.

Theoretical Considerations & Predicted Solubility

The principle of "like dissolves like" provides a framework for predicting solubility. The polarity of this compound is intermediate. The cyano group is strongly polar and can act as a hydrogen bond acceptor. The thiazole ring itself has polar characteristics. However, the two methyl groups and the carbon-sulfur backbone contribute to its lipophilic nature.

Based on studies of similar cyano-containing compounds like 2-cyanoacetamide, a predictive solubility profile can be established[6][7]. Polar aprotic solvents are expected to be excellent solvents due to their ability to engage in dipole-dipole interactions without donating a proton that could react with the cyano group.

Experimental Solubility Data (Predictive)

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature. This data is extrapolated from the behavior of analogous structures[6][7][8].

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | High polarity, strong dipole-dipole interactions.[9] |

| Dimethylformamide (DMF) | Very Soluble | High polarity, effectively solvates the cyano group.[6][7] | |

| Acetonitrile (ACN) | Soluble | Similar polarity, "like dissolves like".[8][10] | |

| Acetone | Soluble | Good polarity for solvating the molecule.[7] | |

| Polar Protic | Methanol | Moderately Soluble | Can act as a hydrogen bond donor/acceptor but less polar than DMF. |

| Ethanol | Moderately Soluble | Lower polarity than methanol, solubility decreases with alkyl chain length.[7] | |

| Water | Sparingly Soluble | The lipophilic methyl groups and thiazole ring limit solubility despite the polar cyano group. | |

| Non-Polar | Toluene | Sparingly Soluble | Favorable interactions with the non-polar regions of the molecule. |

| Hexane | Insoluble | Polarity mismatch between the solvent and the cyano group.[9] | |

| Dichloromethane (DCM) | Soluble | Effective at dissolving moderately polar organic compounds.[7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of this compound.

Objective: To determine the saturation solubility of the compound in a chosen solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Acetonitrile, Methanol)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Calibrated analytical balance

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

HPLC system with UV detector or other suitable quantitative method

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 to 48 hours to ensure equilibrium is reached[6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Testing Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Assessing the chemical stability of a molecule is mandated by regulatory agencies like the ICH and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products[11].

Factors Influencing Stability

The stability of this compound is influenced by its functional groups:

-

Thiazole Ring: While generally stable, thiazole rings can be susceptible to cleavage under harsh oxidative or hydrolytic conditions.

-

Cyano Group: The nitrile functionality is prone to hydrolysis under strong acidic or basic conditions, typically converting to a carboxylic acid or an amide intermediate. This process can be slow and requires forcing conditions[12].

-

Overall Structure: The molecule as a whole may be sensitive to degradation by light (photolysis) or elevated temperatures.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing. Its purpose is to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the intact drug from any degradants[9][11][13].

The typical stress conditions applied are:

-

Acid Hydrolysis: (e.g., 0.1 N HCl)

-

Base Hydrolysis: (e.g., 0.1 N NaOH)

-

Oxidation: (e.g., 3% H₂O₂)

-

Thermal Stress: (e.g., 60-80 °C)

-

Photolytic Stress: (e.g., ICH-specified light exposure)

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the analytical method's specificity is adequately challenged[9].

Predicted Degradation Pathways

-

Acid/Base Hydrolysis: The primary site of hydrolytic attack is predicted to be the cyano group. Under acidic or basic conditions, it is expected to hydrolyze to 4,5-dimethylthiazole-2-carboxamide and subsequently to 4,5-dimethylthiazole-2-carboxylic acid.

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming an S-oxide or sulfone. The methyl groups could also be oxidized.

-

Photolysis: Exposure to UV light may induce ring cleavage or other complex rearrangements. The stability of related thiazole compounds under light can vary significantly[14].

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound.

Objective: To identify potential degradants and validate a stability-indicating HPLC method.

Materials:

-

This compound

-

Reagents: HCl, NaOH, H₂O₂

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Temperature-controlled oven, photostability chamber

-

pH meter, volumetric flasks

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Applying Stress Conditions:

-

Acid: Mix the stock solution with 0.1 N HCl and heat gently (e.g., 60 °C) for a defined period.

-

Base: Mix the stock solution with 0.1 N NaOH at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and a solution in an oven at 80 °C.

-

Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis (e.g., with NaOH or HCl, respectively).

-

Analysis:

-

Inject the stressed samples, along with an unstressed control, into the HPLC system.

-

The HPLC method should be capable of resolving the parent peak from any new peaks that appear. A gradient method is often required[15].

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks. An MS detector is invaluable for structural elucidation of the degradants.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Identify and quantify major degradation products.

-

Perform a mass balance to ensure all major components are accounted for.

-

Visualization: Forced Degradation Workflow

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms of 2-Cyano-4,5-dimethylthiazole

Abstract

This technical guide provides an in-depth exploration of the core reaction mechanisms involving 2-Cyano-4,5-dimethylthiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will dissect the primary synthetic routes, focusing on the venerable Hantzsch thiazole synthesis, and subsequently explore the rich reactivity of the functionalized thiazole core. The narrative emphasizes the causality behind synthetic strategies and the mechanistic underpinnings of reactions at the C2-cyano group and the thiazole ring itself, including nucleophilic and electrophilic substitutions and cycloadditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the practical application of this versatile building block.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in modern drug design. The specific compound, this compound, combines this valuable core with three key functional groups: an electron-withdrawing nitrile at the 2-position and two electron-donating methyl groups at the 4- and 5-positions. This particular arrangement of substituents creates a unique electronic landscape that dictates its reactivity and makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The C2-cyano group, in particular, serves not only as a powerful modulator of the ring's electronic character but also as a synthetic handle for conversion into other critical functionalities such as carboxylic acids, amidines, and amines, which are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][] This guide will illuminate the fundamental reaction mechanisms that enable the synthesis and derivatization of this important scaffold.

Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2-substituted-4,5-dimethylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[2][6] This reaction provides a robust and high-yielding pathway to the thiazole ring from simple, readily available precursors.[7]

Mechanistic Pathway

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, the key reactants are 3-chloro-2-butanone (an α-haloketone) and cyanothioamide.

The mechanism proceeds through a well-established sequence:

-

Nucleophilic Attack (SN2 Reaction) : The sulfur atom of the cyanothioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in 3-chloro-2-butanone. This forms a key acyclic intermediate.[7]

-

Intramolecular Cyclization : The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered heterocyclic ring.

-

Dehydration : The resulting hydroxyl-containing intermediate readily undergoes acid-catalyzed dehydration to form the aromatic thiazole ring, driven by the stability of the aromatic system.

dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Hantzsch Thiazole Synthesis" Reactants [label="Cyanothioamide + 3-Chloro-2-butanone"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Hemiaminal"]; Product [label="this compound + H₂O + HCl"];

}

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[2][7]

Materials:

-

Cyanothioamide

-

3-Chloro-2-butanone

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanothioamide (1.0 eq) in absolute ethanol (100 mL).

-

To this stirring solution, add 3-chloro-2-butanone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water (200 mL).

-

Neutralize the solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Key Reaction Mechanisms of the Functionalized Thiazole

The reactivity of this compound is dominated by the interplay between the electron-withdrawing cyano group and the electron-donating thiazole ring and methyl groups.

Reactions at the C2-Cyano Group

The nitrile functionality is a versatile synthetic handle for introducing diverse chemical moieties.

-

Hydrolysis to Carboxylic Acid : The cyano group can be hydrolyzed under acidic or basic conditions to yield 2-carboxy-4,5-dimethylthiazole. This transformation is fundamental for creating derivatives like Febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia.[] The reaction involves the initial hydration of the nitrile to an amide intermediate, followed by further hydrolysis to the carboxylic acid. A typical method involves refluxing the cyanothiazole in a mixture of aqueous sodium hydroxide and an alcohol, followed by acidification.[4]

-

Conversion to Amidines : The nitrile can react with amines in the presence of a Lewis acid or via the Pinner reaction to form amidines. This is a critical transformation in medicinal chemistry, as the basic amidine group can serve as a key pharmacophore for interacting with biological targets. For instance, conversion to the amidine was a key step in a multi-step synthesis of a 2-cyanothiazole building block for active pharmaceutical ingredients (APIs).[8]

dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Reactions Involving the Thiazole Ring

The electronic nature of the thiazole ring allows it to participate in both nucleophilic and electrophilic substitution reactions, as well as cycloadditions.

-

Nucleophilic Aromatic Substitution (SNAr) : While SNAr reactions typically require a good leaving group on the aromatic ring, the principle is relevant. The potent electron-withdrawing effect of the C2-cyano group significantly lowers the electron density of the thiazole ring, making it more susceptible to attack by nucleophiles. While the methyl groups at C4 and C5 are not leaving groups, if a halogen were present at the C5 position, it would be highly activated towards displacement by nucleophiles. Recent studies have provided evidence that many SNAr reactions, long thought to be stepwise, may proceed through concerted mechanisms.[9]

-

Electrophilic Aromatic Substitution : The thiazole ring is inherently electron-rich and susceptible to electrophilic attack. The most electron-rich position on an unsubstituted thiazole is C5. In this compound, the C2 position is blocked and deactivated by the cyano group. The C4 and C5 positions are occupied by activating methyl groups. Therefore, electrophilic substitution is unlikely on the ring itself without harsh conditions that might degrade the molecule.

-

Cycloaddition Reactions : Thiazole derivatives can participate as dienes in [4+2] cycloaddition reactions, particularly when activated. For example, 4-alkenyl-2-aminothiazoles have been shown to react with nitroalkenes to furnish tetrahydrobenzothiazoles.[10] While this compound lacks the necessary alkenyl group for this specific transformation, this reactivity highlights the potential of the thiazole core to participate in pericyclic reactions, which could be explored through further functionalization of the methyl groups.

Applications in Drug Discovery and Development

The reaction mechanisms described above are routinely exploited in the synthesis of high-value compounds for drug discovery. The this compound scaffold and its close analogs are key components in a variety of therapeutic agents.

| Derivative Class | Therapeutic Target/Application | Key Reaction Employed | Reference |

| 2-Carboxy Thiazoles | Xanthine Oxidase Inhibition (e.g., Febuxostat) | Nitrile Hydrolysis | [][11] |

| Bithiazole Amines | TRPV4 Antagonists (Pain) | Thiazole synthesis, Amine coupling | [12] |

| Thiazolylhydrazones | Anticancer Agents | Hantzsch synthesis, Condensation | [13] |

Table 1: Examples of Bioactive Molecules Derived from Cyanothiazole Scaffolds.

The synthesis of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as potent and selective TRPV4 antagonists for pain treatment serves as an excellent case study.[12] The assembly of this complex molecule relies on the fundamental reactivity of the thiazole core, demonstrating how these building blocks are elaborated into clinical candidates.

Conclusion

This compound is a powerful and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its core synthesis via the Hantzsch reaction and the subsequent reactivity of its functional groups is essential for its effective utilization. The C2-cyano group provides a gateway to a multitude of other functionalities, while the inherent electronic properties of the substituted thiazole ring offer further opportunities for chemical modification. The principles and protocols outlined in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical attributes of this scaffold in the design and synthesis of novel molecules for drug discovery and development.

References

- Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- Organic Chemistry. Gewald Aminothiophene Synthesis Mechanism. YouTube; 2023.

- PubMed Central (PMC). Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information; 2022.

- ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Wikipedia. Gewald reaction.

- SynArchive. Hantzsch Thiazole Synthesis.

- PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information; 2017.

- PubMed Central (PMC). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Center for Biotechnology Information; 2013.

- RSC Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Royal Society of Chemistry; 2022.

- Organic Syntheses. Syntheses of Substituted 2-Cyano-benzothiazoles.

- Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

- Google Patents. Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.

- Scientific & Academic Publishing. A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives.

- ResearchGate. (PDF) Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-.

- Google Patents. 2-Amino-5-cyanothiazoles and their preparation.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- PubMed Central (PMC). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. National Center for Biotechnology Information; 2019.

- National Institutes of Health (NIH). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.

- PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information; 2021.

- ResearchGate. Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles.

- PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information.

- PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. National Center for Biotechnology Information.

- ResearchGate. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PubMed. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. National Center for Biotechnology Information.

- ResearchGate. A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrimido [2,1-b][14][15] benzothiazole and its reactions with selected nucleophiles.

- ResearchGate. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.

- PubMed Central (PMC). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Center for Biotechnology Information; 2021.

- PubMed Central (PMC). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Center for Biotechnology Information; 2020.

- PubChem. 2,4-Dimethylthiazole. National Center for Biotechnology Information.

- ResearchGate. (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and.

- ResearchGate. (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN102079731A - Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03226K [pubs.rsc.org]

Introduction: A Proactive Approach to Safety with Novel Thiazole Derivatives

An In-depth Technical Guide to the Health and Safety of 2-Cyano-4,5-dimethylthiazole

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, establishing a robust safety framework is the prerequisite for responsible research and development. This guide provides a comprehensive overview of the anticipated health and safety considerations for this compound. Due to the absence of a specific Safety Data Sheet (SDS) for CAS number 86054-56-0, the following information is synthesized from expert analysis of its structural motifs—the thiazole ring, the cyano group, and alkyl substituents—and data from closely related analogs. This document is intended to empower researchers to conduct thorough risk assessments and implement stringent safety protocols.

Section 1: Chemical Identification and Anticipated Physical Properties

A clear identification of the substance is the foundation of all safety protocols.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4,5-Dimethylthiazole-2-carbonitrile |

| CAS Number | 86054-56-0 |

| Molecular Formula | C₆H₆N₂S |

| Molecular Weight | 138.19 g/mol |

| Structure | (A structural image would be placed here in a formal document) |

Predicted Physical and Chemical Properties

| Property | Predicted Value | Rationale / Notes |

| Appearance | White to light yellow solid | Based on similar substituted thiazoles. |

| Odor | Not Determined | May have a characteristic sulfurous or nitrogenous odor. |

| Boiling Point | Not Determined | Likely >200°C, based on related structures like 4,5-dimethylthiazole.[1] |

| Melting Point | Not Determined | Expected to be a solid at room temperature. |